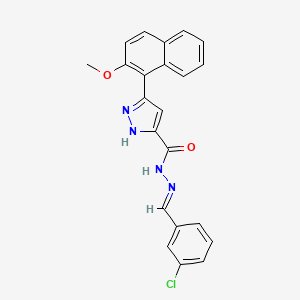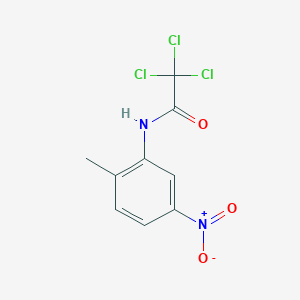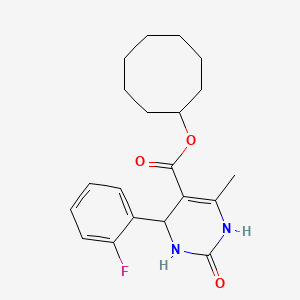
5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a pyrazole ring, and a benzylidene hydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where the pyrazole ring is acylated with a naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzylidene Hydrazide Moiety: The final step involves the condensation of the pyrazole-naphthalene intermediate with a benzylidene hydrazide derivative under reflux conditions in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nitro compounds, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-CL-benzylidene)hydrazide
- 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (4-CL-benzylidene)hydrazide
- 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-BR-benzylidene)hydrazide
Uniqueness
The uniqueness of 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide lies in its specific structural arrangement and the presence of the 3-CL-benzylidene moiety, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C22H17ClN4O2 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN4O2/c1-29-20-10-9-15-6-2-3-8-17(15)21(20)18-12-19(26-25-18)22(28)27-24-13-14-5-4-7-16(23)11-14/h2-13H,1H3,(H,25,26)(H,27,28)/b24-13+ |
InChI Key |
LFEHVUNOFNTOBJ-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)Cl |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11694979.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11694987.png)

![ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate](/img/structure/B11695012.png)
![(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11695017.png)


![5-nitro-2-(4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)pyridine](/img/structure/B11695030.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11695035.png)
![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11695042.png)
![3-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11695054.png)
![methyl 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11695060.png)
![Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate](/img/structure/B11695063.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B11695077.png)
